Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)
Description
Properties
IUPAC Name |
(5-oxo-3-tricyclo[2.2.1.02,6]heptanyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-4(11)13-3-7-5-2-6-8(7)9(6)10(5)12/h5-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAXKTCKJQSLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2CC3C1C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Optimized conditions from analogous systems:
| Parameter | Specification | Source |
|---|---|---|
| Catalyst | Rh(acac)(CO)₂ | |
| Pressure | 10-50 bar syngas (CO/H₂ 1:1) | |
| Temperature | 80-120°C | |
| Acetylation agent | Acetic anhydride/pyridine |
Photochemical Methods
Recent advances from ACS Publications demonstrate photochemical approaches applicable to tricyclic systems. While developed for phototropone derivatives, these methods show potential for functionalization of the target compound.
Lewis Acid-Mediated Rearrangements
Optimized photochemical conditions:
| Parameter | Optimal Value | Yield | Source |
|---|---|---|---|
| Solvent | CH₂Cl₂ | 61% | |
| Wavelength | 300 nm | - | |
| Concentration | 25 mM | - | |
| Lewis acid | BF₃·OEt₂ | - |
Industrial Synthesis Protocols
Data from Zhejiang Jiuzhou Chem Co., Ltd. reveals large-scale production methods:
GMP Manufacturing Process
Key stages:
-
Batch Reactor Setup: 200-1000L glass-lined reactors
-
Purification:
-
Distillation under reduced pressure (0.1-0.5 mmHg)
-
Recrystallization from ethyl acetate/hexane
-
-
Quality Control:
Scale-up challenges:
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Aldol Condensation | 65-80% | 95-98% | Excellent | High |
| Hydroformylation | 50-65% | 90-95% | Moderate | Medium |
| Photochemical | 60-75% | 97-99% | Limited | Low |
| Industrial GMP | 70-85% | >99% | Full scale | Medium-High |
Structural Characterization Data
Key spectroscopic properties from ChemBK:
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.15 (dd, J=11.4, 4.2 Hz, 2H) |
| δ 2.85 (m, 1H) | |
| δ 2.45 (s, 3H) | |
| IR (KBr) | 1745 cm⁻¹ (C=O) |
| 1240 cm⁻¹ (OAc) | |
| MS (EI) | m/z 180 [M]⁺ |
Chemical Reactions Analysis
Types of Reactions
Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with enzymes or receptors in biological systems. The unique structure of the compound allows it to participate in various chemical and biological processes, influencing its activity and effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:
Physicochemical and Functional Differences
Substituent Position and Reactivity :
- The target compound’s acetyloxy methyl group at the 5-position distinguishes it from analogs like Nortricyclanone (ketone at 3-position) and 76552-05-1 (methyl-acetate at 1-position). Substituent position significantly affects steric hindrance and electronic properties, influencing reactivity in synthesis .
- The thioester derivative (147319-51-5) introduces sulfur, which may enhance stability against hydrolysis compared to oxygen-based esters but reduce compatibility with polar solvents .
Functional Group Impact :
- Amide vs.
Biological Activity
Tricyclo[2.2.1.0(2,6)]heptanone, 5-[(acetyloxy)methyl]-(9CI) is a bicyclic compound with the molecular formula and a molecular weight of approximately 180.20 g/mol. This compound is recognized for its potential applications in various fields, including fragrance formulation and medicinal chemistry.
- Molecular Formula :
- CAS Number : 110770-75-7
- Molecular Weight : 180.20 g/mol
- IUPAC Name : Tricyclo[2.2.1.0(2,6)]heptanone, 5-[(acetyloxy)methyl]-(9CI)
Chemical Structure
The structure of Tricyclo[2.2.1.0(2,6)]heptanone consists of a tricyclic framework with an acetyloxy methyl group attached to one of the carbon atoms in the ring system.
Pharmacological Properties
Research indicates that compounds with similar tricyclic structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Compounds within this category may inhibit inflammatory pathways.
- Neuroprotective Effects : Certain studies suggest potential benefits in neurodegenerative conditions.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Neuroprotective Potential :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
